(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone (3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14589205
InChI: InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/t15?,16?,17?,20-/m1/s1
SMILES:
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone

CAS No.:

Cat. No.: VC14589205

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone -

Specification

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one
Standard InChI InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/t15?,16?,17?,20-/m1/s1
Standard InChI Key DYYYQLXAGIXUGM-VLPJLJSLSA-N
Isomeric SMILES C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)O)(C)C
Canonical SMILES CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C

Introduction

Chemical Identity and Structural Features

Coronarin D (C₂₀H₃₀O₃; molecular weight: 318.4 g/mol) is characterized by a γ-lactone-furanone moiety fused to a decahydronaphthalene core. Key structural elements include:

  • Stereochemistry: Three chiral centers at positions 1S, 4aS, and 8aS dictate its three-dimensional conformation .

  • Functional Groups: A 5-hydroxydihydrofuran-2(3H)-one ring and a methylene-substituted bicyclic terpene system .

Table 1: Molecular Data for Coronarin D

PropertyValueSource
IUPAC Name(3E)-3-[2-[(8aS)-5,5,8a-Trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one
Molecular FormulaC₂₀H₃₀O₃
CAS Registry Number119188-37-3
Melting PointNot reported-
SolubilityLipophilic (soluble in DMSO)

Natural Sources and Biosynthesis

Coronarin D is predominantly isolated from Zingiberaceae family plants, including:

  • Hedychium coronarium (white ginger lily) .

  • Curcuma kwangsiensis and Wurfbainia villosa .

Biosynthetic Pathway:
Labdane diterpenes like Coronarin D originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization and oxidation to form the decahydronaphthalene core. The furanone moiety arises via lactonization of a γ-hydroxycarboxylic acid intermediate .

In Vitro Production:
Tissue culture of H. coronarium using Murashige and Skoog media increased Coronarin D yield to 3.51% (vs. 2.35% in wild rhizomes) .

Synthetic and Semi-Synthetic Approaches

Total Synthesis

No total synthesis has been reported, but key strategies include:

  • Terpene Cyclization: Mimicking biosynthetic pathways to construct the decahydronaphthalene core.

  • Lactonization: Acid-catalyzed ring closure to form the furanone .

Semi-Synthetic Modifications

Coronarin D’s 5-hydroxydihydrofuran-2(3H)-one moiety enables diversification via Ugi multicomponent reactions, yielding derivatives with enhanced bioactivity:

  • Compound 3e and 5b: Reduced LPS-induced NO production in RAW 264.7 cells (IC₅₀ ≈ 50 μM) .

Pharmacological Activities

Antimicrobial Effects

  • Gram-Positive Bacteria: MIC values range from 4–32 μg/mL against Staphylococcus aureus and Bacillus subtilis .

  • Synergy with Antibiotics: Combined with vancomycin, Coronarin D reduced MICs by 4–128-fold against methicillin-resistant S. aureus (MRSA) .

Table 2: Synergistic Activity of Coronarin D with Antibiotics

AntibioticPathogenFIC Index*Effect
VancomycinMRSA0.25Synergistic
CiprofloxacinB. subtilis0.5Additive
ErythromycinS. epidermidis1.0No effect

*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = synergism; 0.5–1.0 = additive; >1.0 = antagonism .

Anticancer Properties

  • Glioblastoma: Induced apoptosis in U87MG cells via ROS-mediated caspase activation (EC₅₀ = 20 μM) .

  • Mechanism: Elevated H₂O₂ levels → phosphorylation of ERK and H2AX → G₁/S cell cycle arrest .

Neuroprotective Effects

  • Astrocyte Differentiation: Promoted NSC-to-astrocyte conversion in Curcuma aromatica extracts (2-fold increase at 10 μM) .

Pharmacokinetics and Toxicity

  • Cytotoxicity: Non-toxic to RAW 264.7 macrophages at ≤50 μM .

  • Bioavailability: Limited data; predicted logP = 3.2 suggests moderate blood-brain barrier penetration.

Applications and Future Directions

  • Antibiotic Adjuvants: To combat multidrug-resistant Gram-positive infections .

  • Neuroprotective Agents: For neurodegenerative diseases like Alzheimer’s .

  • Oncology: As a lead compound for ROS-inducing chemotherapeutics .

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